molecular formula C17H19N3O2 B607293 艾布鲁替尼 CAS No. 1643570-24-4

艾布鲁替尼

货号 B607293
CAS 编号: 1643570-24-4
分子量: 297.36
InChI 键: UNHZLHSLZZWMNP-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elsubrutinib is a novel fixed-dose combination of the Bruton’s tyrosine kinase (BTK) inhibitor . It is under investigation for the treatment of autoimmune diseases . It has been tested in patients with rheumatoid arthritis and inadequate response or intolerance to biological therapies .


Synthesis Analysis

The synthesis of Elsubrutinib starts with the Suzuki coupling of 4-bromo-1 H-indole-7-carboxamide with the borate ester catalyzed by Pd .


Molecular Structure Analysis

Elsubrutinib is a selective covalent BTK inhibitor . It is a small molecule with the molecular formula C17H19N3O2 .


Chemical Reactions Analysis

Elsubrutinib is a small-molecule inhibitor that targets BTK. These inhibitors bind to the active site of BTK and prevent its phosphorylation, leading to the inhibition of downstream signaling cascades .


Physical And Chemical Properties Analysis

Elsubrutinib is a solid compound with a molecular weight of 297.35 . It is administered orally .

科学研究应用

  1. 阿卡替尼在 B 细胞恶性肿瘤中:阿卡替尼已被证明比同类首创的 BTK 抑制剂依鲁替尼更有效且更具选择性。它用于治疗慢性淋巴细胞白血病、套细胞淋巴瘤和华氏巨球蛋白血症 (Wu、Zhang 和 Liu,2016)

  2. 套细胞淋巴瘤的临床试验:一项研究表明,阿卡替尼为复发或难治性套细胞淋巴瘤患者提供了高持久性缓解率和良好的安全性 (Wang 等,2017)

  3. CLL 中对阿卡替尼的耐药性:研究表明,CLL 对阿卡替尼的复发主要由 BTK 中的突变介导,类似于依鲁替尼。这突出了监测 BTK 耐药性以进行及时临床干预的重要性 (Woyach 等,2019)

  4. 在 CLL 小鼠模型中的作用:阿卡替尼在体内显示出对 BTK 的有效抑制,导致慢性淋巴细胞白血病小鼠模型中关键信号分子的激活减少和肿瘤负荷显着降低 (Herman 等,2016)

  5. 在 COVID-19 治疗中的潜力:阿卡替尼与 COVID-19 患者的炎症减少和临床改善有关。这表明用 BTK 抑制剂靶向过度的宿主炎症是严重 COVID-19 的一种治疗策略 (Roschewski 等,2020)

  6. BTK 抑制剂的比较:包括阿卡替尼在内的 BTK 抑制剂的比较分析突出了不良反应的差异,表明依鲁替尼相关的房颤可能是由与其他激酶的结合引起的 (Estupiñán、Berglöf、Zain 和 Smith,2021)

  7. 在慢性淋巴细胞白血病中的疗效:阿卡替尼在复发/难治性慢性淋巴细胞白血病患者中显示出很高的疗效、缓解的持久性和长期安全性,证明了在未治疗和已治疗的 CLL/SLL 患者中进一步研究的合理性 (Byrd 等,2019)

安全和危害

Elsubrutinib has been tested in a multicentre, double-blind, randomised, controlled, phase 2 trial . The safety profile was found to be acceptable .

未来方向

Elsubrutinib is currently under development for the treatment of systemic lupus erythematosus and lupus nephritis . It is also being investigated for the treatment of rheumatoid arthritis .

属性

IUPAC Name

4-[(3S)-1-prop-2-enoylpiperidin-3-yl]-1H-indole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-2-15(21)20-9-3-4-11(10-20)12-5-6-14(17(18)22)16-13(12)7-8-19-16/h2,5-8,11,19H,1,3-4,9-10H2,(H2,18,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZLHSLZZWMNP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC(C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CCC[C@H](C1)C2=C3C=CNC3=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elsubrutinib

CAS RN

1643570-24-4
Record name Elsubrutinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1643570244
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELSUBRUTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1487U1Q3IQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
77
Citations
R Fleischmann, A Friedman, E Drescher… - The Lancet …, 2022 - thelancet.com
… administered ABBV-599 (ie, upadacitinib 15 mg plus elsubrutinib 60 mg), elsubrutinib 60 mg, elsubrutinib 20 mg, elsubrutinib 5 mg, upadacitinib 15 mg, or placebo. Randomisation was …
Number of citations: 4 www.thelancet.com
JT Merrill, Y Tanaka, D D'cruz, K Vila, D Siri, X Zeng… - 2023 - ard.bmj.com
Background ABBV-599 is a novel combination of elsubrutinib (ELS; a selective BTK inhibitor) and upadacitinib (UPA; a JAK inhibitor) that targets non-overlapping signaling pathways …
Number of citations: 4 ard.bmj.com
S Bhatnagar, L Siovitz, A Friedman, W Liu… - 2023 - ard.bmj.com
Background ABBV-599 is a novel combination of upadacitinib (UPA), a reversible JAK inhibitor approved for the treatment of several autoimmune diseases, and elsubrutinib (ELS), a …
Number of citations: 0 ard.bmj.com
A Rubbert-Roth - The Lancet Rheumatology, 2022 - thelancet.com
… In this study, the safety and efficacy of the Bruton's tyrosine kinase (BTK) inhibitor elsubrutinib combined with the Janus kinase (JAK) inhibitor upadacitinib were evaluated in adults with …
Number of citations: 0 www.thelancet.com
PC Taylor - The Lancet Rheumatology, 2023 - thelancet.com
… combination of the BTK inhibitor elsubrutinib and the Janus kinase (JAK) inhibitor upadacitinib. However, this approach also failed to show benefit for elsubrutinib as a monotherapy or …
Number of citations: 2 www.thelancet.com
B Tasso, A Spallarossa, E Russo, C Brullo - Molecules, 2021 - mdpi.com
… Elsubrutinib inhibits BTK with less potency compared to other compounds [45], but it is able … In addition, Elsubrutinib demonstrated efficacy in pre-clinical models of RA and SLE [46]. …
Number of citations: 32 www.mdpi.com
MC Gaudreau, J Fann, S Contrepois, A Friedman… - 2023 - ard.bmj.com
… In a phase 2 study of SLE patients, upadacitinib (UPA, Janus kinase inhibitor) given alone or in combination with elsubrutinib (ABBV-599, Bruton’s tyrosine kinase inhibitor) resulted in …
Number of citations: 0 ard.bmj.com
S Chapman, LS Gold, HW Lim - Journal of the American Academy of …, 2022 - Elsevier
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) intracellular signaling pathway is implicated in the pathogenesis of a number of inflammatory dermatoses. …
Number of citations: 23 www.sciencedirect.com
P Lin, D Zhang, J Lin - Current Topics in Medicinal Chemistry, 2023 - ingentaconnect.com
… The most potential BTK inhibitors used in the therapy of AD mainly include elsubrutinib, fenebrutinib, poseltinib, rilzabrutinib, spebrutinib, evobrutinib, remibrutinib, tolebrutinib, and …
Number of citations: 3 www.ingentaconnect.com
S Nakayamada, Y Tanaka - Expert Opinion on Investigational …, 2023 - Taylor & Francis
… both SRI-4 and steroid dose reduction to ≤10 mg prednisone equivalent once daily at week 24, which was the primary endpoint, was 54.8% in the upadacitinib 30 mg + elsubrutinib 60 …
Number of citations: 4 www.tandfonline.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。